4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid is a complex organic compound known for its unique chemical properties and applications. It is structurally characterized by the presence of two hydroxyl groups, a nitro group, and two sulfonic acid groups attached to a benzene ring. This compound is often used in various chemical and industrial processes due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid typically involves the nitration of 4,5-dihydroxybenzene-1,3-disulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Sulfonate esters and amides.
Scientific Research Applications
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The nitro and sulfonic acid groups can interact with enzyme active sites, inhibiting their activity.
Anti-inflammatory Effects: The compound can modulate inflammatory pathways, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxybenzene-1,3-disulfonic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzene-1,3-disulfonic acid: Lacks the hydroxyl groups, reducing its antioxidant properties.
4,5-Dihydroxy-2-nitrobenzene: Lacks the sulfonic acid groups, affecting its solubility and reactivity.
Uniqueness
4,5-Dihydroxy-2-nitrobenzene-1,3-disulfonic acid is unique due to the combination of hydroxyl, nitro, and sulfonic acid groups, which confer a distinct set of chemical properties and reactivity. This makes it a versatile compound in various applications, from chemical synthesis to biological research.
Properties
CAS No. |
92823-39-7 |
---|---|
Molecular Formula |
C6H5NO10S2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
4,5-dihydroxy-2-nitrobenzene-1,3-disulfonic acid |
InChI |
InChI=1S/C6H5NO10S2/c8-2-1-3(18(12,13)14)4(7(10)11)6(5(2)9)19(15,16)17/h1,8-9H,(H,12,13,14)(H,15,16,17) |
InChI Key |
HQTIKFYITGRXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.